Compound Description: This compound exhibits high binding affinity (Ki = 13.6 nM) for the metabotropic glutamate 1 (mGlu1) receptor. In vitro autoradiography using rat brain sections revealed that its binding was consistent with the distribution of mGlu1, exhibiting high specific binding in the cerebellum and thalamus. [] PET studies in monkeys demonstrated high brain uptake and a suitable kinetic profile for quantitative analysis. Pretreatment with a mGlu1-selective ligand significantly decreased brain uptake, indicating high in vivo specific binding to mGlu1. [] Metabolite analysis indicated that only the unchanged compound was found in the brain, suggesting its suitability as a PET ligand for imaging and quantitative analysis of mGlu1 in monkey brains. []
Compound Description: This compound exhibits strong N—H⋯O hydrogen bonds, forming C(11) chains propagating along [] in the crystal structure. Additionally, weak C—H⋯O and C—H⋯π interactions are observed. The methylphenyl rings in the molecule are oriented with a dihedral angle of 19.4 (1)° with respect to each other. []
Compound Description: [11C]ITMM is a positron emission tomography (PET) probe used for studying the metabotropic glutamate receptor subtype 1 (mGluR1). Studies using [11C]ITMM with ultra-high specific activity (> 3,500 GBq/μmol) demonstrated improved visualization and threshold of specific binding for mGluR1 in rat brains. [] The specific binding of [11C]ITMM with ultra-high specific activity was significantly higher in the basal ganglia compared to conventional specific activity. [] These findings suggest that using [11C]ITMM with ultra-high specific activity can enhance the understanding of mGluR1 functions in CNS disorders. []
Venetoclax (ABT-199)
Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. It undergoes extensive metabolism in humans, primarily through enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] The nitro reduction metabolites are likely formed by gut bacteria. [] Unchanged venetoclax is the major drug-related material in circulation, representing 72.8% of total plasma radioactivity. []
Compound Description: SB-649868 is an orexin 1 and 2 receptor antagonist in development for insomnia treatment. Its primary route of metabolism is through oxidation of the benzofuran ring. [] SB-649868 and an unusual hemiaminal metabolite, M98 (2-[((2S)-1-{[5-(4-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-2-piperidinyl)methyl]-3,5-dihydroxy-3,4-dihydro-1(2H)-isoquinolinone; GSK2329163), are the principal circulating components in plasma extracts. []
4-{5-[4-(5-Isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxyl]pentoxy}-benzamidine and N-hydroxy-4-{5-[4-(5-isopropyl-2-methyl-1,3-thiazol-4-yl)phenoxyl]pentoxy}-benzamidine
Compound Description: These compounds are known as antagonists of the leukotriene-B4 receptor. [] They are being investigated for their potential as pharmaceutical compositions for the prevention and treatment of osteoporosis. []
N-(1-(((cyanomethyl)amino)carbonyl)cyclohexyl)-4-(2-(4-methyl-piperazin-1-yl)-1,3-thiazol-4-yl)benzamide (L-006235) and Balicatib
Compound Description: These are basic, lipophilic cathepsin K inhibitors currently under investigation for the treatment of osteoporosis. In cell-based assays, they demonstrate greater activity against cathepsin K and other physiologically important lysosomal cysteine cathepsins B, L, and S than expected based on their potencies against isolated enzymes. []
Compound Description: This is a potent, nonbasic cathepsin K inhibitor with a selectivity profile similar to L-006235 and Balicatib. Unlike the basic cathepsin K inhibitors, L-873724 does not increase tissue protein levels of cathepsins B and L when administered to rats at a supratherapeutic dose. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.